L-Serine, L-valyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-
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Overview
Description
L-Serine, L-valyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl- is a complex peptide compound composed of multiple amino acids. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Each amino acid in the sequence contributes to the compound’s unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-valyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Activation and Coupling: The next amino acid, activated by reagents like HBTU or DIC, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Serine, L-valyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in serine residues can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert disulfide bonds (if present) into thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine aldehyde, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Serine, L-valyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in neurological diseases and injuries.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Serine, L-valyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl- involves its interaction with specific molecular targets and pathways. For instance, L-serine is known to regulate the release of cytokines in the brain, promoting neuroprotection and reducing inflammation . The compound may also interact with glycine receptors and other neurotransmitter systems, contributing to its effects on neuronal function and survival.
Comparison with Similar Compounds
Similar Compounds
L-Serine, L-valyl-L-methionyl-L-alanyl-L-seryl-L-seryl-L-seryl-L-isoleucyl-L-glutaminyl-: Another peptide with a similar sequence but different amino acid composition.
L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-: A longer peptide with additional amino acids.
Uniqueness
L-Serine, L-valyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl- is unique due to its specific sequence and the presence of multiple serine residues, which may confer distinct biochemical properties and functions
Properties
CAS No. |
765901-58-4 |
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Molecular Formula |
C28H50N8O12 |
Molecular Weight |
690.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C28H50N8O12/c1-12(2)8-16(24(43)32-15(6-7-20(29)40)23(42)36-19(11-39)28(47)48)33-25(44)18(10-38)35-26(45)17(9-37)34-22(41)14(5)31-27(46)21(30)13(3)4/h12-19,21,37-39H,6-11,30H2,1-5H3,(H2,29,40)(H,31,46)(H,32,43)(H,33,44)(H,34,41)(H,35,45)(H,36,42)(H,47,48)/t14-,15-,16-,17-,18-,19-,21-/m0/s1 |
InChI Key |
LHALLWGXASYTBJ-KVYFAMGZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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